molecular formula C11H13IO4 B15302862 Methyl(2-iodo-4,5-dimethoxyphenyl)acetate CAS No. 35345-49-4

Methyl(2-iodo-4,5-dimethoxyphenyl)acetate

Cat. No.: B15302862
CAS No.: 35345-49-4
M. Wt: 336.12 g/mol
InChI Key: GJHOWQCDFQFKKH-UHFFFAOYSA-N
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Description

Methyl(2-iodo-4,5-dimethoxyphenyl)acetate is an organic compound with the molecular formula C11H13IO4 and a molecular weight of 336.13 g/mol . It is characterized by the presence of an iodine atom and two methoxy groups attached to a phenyl ring, along with a methyl ester functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(2-iodo-4,5-dimethoxyphenyl)acetate typically involves the iodination of a precursor compound, such as 4,5-dimethoxyphenylacetic acid, followed by esterification. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the aromatic ring. The resulting iodinated intermediate is then esterified using methanol and an acid catalyst to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl(2-iodo-4,5-dimethoxyphenyl)acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester functional group can be reduced to an alcohol.

Common Reagents and Conditions

Major Products

    Substitution: Products include azido or cyano derivatives.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include alcohols.

Scientific Research Applications

Methyl(2-iodo-4,5-dimethoxyphenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl(2-iodo-4,5-dimethoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The iodine atom and methoxy groups play a crucial role in its reactivity and binding affinity to target molecules. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl(2-bromo-4,5-dimethoxyphenyl)acetate
  • Methyl(2-chloro-4,5-dimethoxyphenyl)acetate
  • Methyl(2-fluoro-4,5-dimethoxyphenyl)acetate

Uniqueness

Methyl(2-iodo-4,5-dimethoxyphenyl)acetate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability influence the compound’s chemical behavior and interactions with other molecules .

Properties

CAS No.

35345-49-4

Molecular Formula

C11H13IO4

Molecular Weight

336.12 g/mol

IUPAC Name

methyl 2-(2-iodo-4,5-dimethoxyphenyl)acetate

InChI

InChI=1S/C11H13IO4/c1-14-9-4-7(5-11(13)16-3)8(12)6-10(9)15-2/h4,6H,5H2,1-3H3

InChI Key

GJHOWQCDFQFKKH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)OC)I)OC

Origin of Product

United States

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